4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine

dopamine transporter binding DAT affinity cocaine analog comparison

4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine is a 4-phenylpiperidine derivative developed by the Kozikowski group that acts as a potent dopamine reuptake inhibitor (DAT inhibitor) lacking the classical tropane skeleton of cocaine. The CAS 1956381-81-9 corresponds to the racemic mixture; the pharmacologically dominant (3S,4S) enantiomer bears CAS 214335-23-6 and is responsible for the compound's high-affinity DAT binding.

Molecular Formula C15H22ClN
Molecular Weight 251.79 g/mol
CAS No. 1956381-81-9
Cat. No. B11772160
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine
CAS1956381-81-9
Molecular FormulaC15H22ClN
Molecular Weight251.79 g/mol
Structural Identifiers
SMILESCCCC1CN(CCC1C2=CC=C(C=C2)Cl)C
InChIInChI=1S/C15H22ClN/c1-3-4-13-11-17(2)10-9-15(13)12-5-7-14(16)8-6-12/h5-8,13,15H,3-4,9-11H2,1-2H3
InChIKeyMWGRXFWGMDSMNI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine (CAS 1956381-81-9): A Non-Tropane Dopamine Transporter Inhibitor for Addiction and Neuroscience Research


4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine is a 4-phenylpiperidine derivative developed by the Kozikowski group that acts as a potent dopamine reuptake inhibitor (DAT inhibitor) lacking the classical tropane skeleton of cocaine [1]. The CAS 1956381-81-9 corresponds to the racemic mixture; the pharmacologically dominant (3S,4S) enantiomer bears CAS 214335-23-6 and is responsible for the compound's high-affinity DAT binding [2]. With molecular formula C15H22ClN and molecular weight 251.79 g/mol, this compound represents a structurally simplified scaffold relative to phenyltropane DAT ligands such as the WIN series (e.g., WIN 35,428), providing a tool compound for investigating dopamine transporter pharmacology with potentially reduced abuse liability [1].

Why Generic Substitution of 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine with Other Piperidine-Based DAT Inhibitors Is Scientifically Unwarranted


Despite belonging to the broader 4-phenylpiperidine class, this compound cannot be treated as interchangeable with structural analogs. The defining feature of the 3-propyl substituted derivative (designated (−)-9 in the primary literature) is its exceptional DAT affinity (Ki = 3 nM) coupled with a reported lack of locomotor stimulant activity—a dual profile not shared by cocaine, nocaine (CPCA), or later-generation hybrid molecules [1]. The 3-carbomethoxy piperidine analog nocaine (CPCA) retains locomotor stimulant and self-administration properties, whereas the 3-propyl derivative does not support self-administration in rats [2]. Moreover, stereochemistry is a critical determinant of activity: the (3S,4S) enantiomer is the primary active species, meaning that procurement of racemic material (CAS 1956381-81-9) without enantiomeric specification yields reduced potency relative to literature values obtained with the enantiopure form [3]. The cis/trans isomer ratio also plays a major role in potency, further complicating direct substitution by other piperidine analogs [1].

Product-Specific Quantitative Differentiation Evidence for 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine (CAS 1956381-81-9) Relative to Closest Analogs and in-Class Candidates


DAT Binding Affinity: 33-Fold More Potent than Cocaine in Head-to-Head WIN 35,428 Displacement Assay

The (3S,4S) enantiomer of this compound (designated (−)-9) exhibits a Ki of 3 nM at the dopamine transporter (DAT) as measured by displacement of [3H]WIN 35,428 binding in rat striatal membranes [1]. Under the same assay conditions, cocaine demonstrates a DAT binding affinity of approximately 100 nM, making the target compound 33-fold more potent in binding affinity [1]. This quantitative comparison is derived from a single primary study that directly tested both compounds in the same experimental model [1].

dopamine transporter binding DAT affinity cocaine analog comparison

Functional Dopamine Uptake Inhibition: 29-Fold More Potent than Cocaine in Synaptosomal [3H]Dopamine Uptake Assay

Beyond binding affinity, the compound's functional efficacy was confirmed by inhibition of [3H]dopamine uptake into rat brain synaptosomes, where the (3S,4S) enantiomer exhibited 29-fold greater inhibitory potency than cocaine [1]. This demonstrates that the 33-fold binding advantage translates into a near-proportional gain in functional transporter blockade [1].

dopamine reuptake inhibition functional DAT inhibition synaptosomal uptake assay

Structural Simplification Relative to WIN-Series Phenyltropanes: Removal of the Tropane Two-Carbon Bridge While Retaining High DAT Affinity

The compound lacks the two-carbon ethylene bridge that defines the tropane skeleton of WIN-series ligands such as WIN 35,428 [1]. Despite this structural simplification, the (3S,4S) enantiomer is only approximately 10-fold less active than the highest-affinity tropanes of the WIN series, as stated by the original authors [1]. By contrast, cocaine, which retains the tropane core, has a Ki approximately 100-fold weaker than the target compound [1]. The absence of the tropane bridge simplifies synthetic access and reduces the molecular complexity of the scaffold without catastrophic loss of target affinity [1].

non-tropane DAT inhibitor structural simplification piperidine scaffold

Attenuated Locomotor Stimulation and Lack of Self-Administration: Differentiating Behavioral Profile from Cocaine and Nocaine (CPCA)

The piperidine-based 4-phenylpiperidine class, including this compound, was shown in early pharmacological characterization to lack locomotor stimulatory activity in mice, a property also noted in Clarke et al. (1973) [1]. In contrast, cocaine (3–56 mg/kg) produces robust locomotor stimulation, and nocaine (CPCA), the 3-carbomethoxy piperidine analog, is also a locomotor stimulant that is self-administered by rats [2][3]. The 3-propyl piperidine derivative (−)-9 itself exhibits weak motor stimulant effects and is not self-administered by rats [3]. The original authors argued this dissociation of DAT binding from locomotor activation constitutes a "compelling argument for exploring this class of molecules further" as potential cocaine-abuse medications [1].

locomotor activity abuse liability behavioral pharmacology self-administration

Stereochemical Sensitivity: Piperidine Cis/Trans Isomer Ratio Effects Are Milder Than Tropane Epimerization Consequences

Within the piperidine series, the cis-disubstituted compound (−)-3 is only approximately 2-fold more potent than its trans isomer (+)-11 [1]. This stands in sharp contrast to the tropane series, where epimerization of the C-2 substituent from beta to alpha reduces DAT activity by 30- to 200-fold [1]. The diminished sensitivity to ring geometry in the piperidine series is hypothesized by the authors to reflect the smaller molecular size relative to tropanes, allowing both cis and trans isomers to accommodate the DAT binding site [1]. This finding is directly relevant to procurement: the racemate (CAS 1956381-81-9) will contain both cis and trans stereoisomers, with the (3S,4S) enantiomer being the primary active species [2].

stereochemistry-activity relationship cis-trans isomerism piperidine ring geometry

Optimal Research and Industrial Application Scenarios for 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine Based on Quantitative Differentiation Evidence


In Vitro DAT Binding and Uptake Assays Requiring High-Affinity Non-Cocaine Reference Compound

Laboratories conducting DAT displacement binding assays using [3H]WIN 35,428 or [3H]dopamine uptake assays in synaptosomal preparations can deploy this compound as a high-affinity positive control with a Ki of 3 nM—33-fold more potent than cocaine in the same assay system [1]. Its defined stereochemical potency profile makes it suitable as a reference standard for normalizing inter-assay variability in DAT-targeted screening campaigns [1].

Medicinal Chemistry Scaffold-Hopping Programs: Non-Tropane DAT Ligand Optimization

The simplified piperidine core, which lacks the synthetically demanding tropane two-carbon bridge yet retains substantial DAT affinity (only ~10-fold lower than optimal WIN tropanes), serves as an attractive starting template for SAR expansion [1]. The documented low stereochemical sensitivity (cis/trans potency ratio ≈2-fold versus 30- to 200-fold for tropanes) means that stereochemical mixtures remain informative during initial library screening, reducing the need for enantiopure synthesis in early-stage hit-to-lead optimization [1].

Cocaine Addiction Pharmacotherapy Research: Compounds with Dissociated DAT Binding and Locomotor Stimulation

The unique behavioral signature—high DAT affinity (Ki = 3 nM) combined with lack of locomotor stimulatory activity and absence of self-administration behavior in rats—positions this compound class as a lead for developing pharmacotherapies that block cocaine effects at the transporter without producing an independent abuse liability [1][2]. Researchers investigating the neuropharmacological basis of cocaine addiction can use this compound to dissect DAT occupancy from behavioral activation, a separation that cocaine itself does not provide [1].

Reference Standard for Enantiomeric Purity Analysis in Chiral Separation Method Development

Given that the (3S,4S) enantiomer (CAS 214335-23-6) is the primary active species while the racemate (CAS 1956381-81-9) contains multiple stereoisomers with varying activity, analytical laboratories developing chiral HPLC or SFC methods for piperidine-based DAT inhibitors can use the racemate as a system suitability standard to validate enantiomeric resolution [3]. The known differential in DAT activity between stereoisomers provides a functional readout for confirming successful enantiomeric separation [3].

Quote Request

Request a Quote for 4-(4-Chlorophenyl)-1-methyl-3-propylpiperidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.